molecular formula C5H3BrFIN2 B8266804 5-Bromo-2-fluoro-3-iodopyridin-4-amine

5-Bromo-2-fluoro-3-iodopyridin-4-amine

Cat. No.: B8266804
M. Wt: 316.90 g/mol
InChI Key: BQICJGBBFUOBLZ-UHFFFAOYSA-N
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Description

5-Bromo-2-fluoro-3-iodopyridin-4-amine (CAS 2842017-18-7) is a high-value, halogen-diverse pyridine derivative prized in advanced organic synthesis and medicinal chemistry research. With a molecular weight of 316.9 g/mol and the IUPAC name this compound, this compound serves as a versatile synthetic intermediate . Its structure features multiple halogen substituents—bromine, fluorine, and iodine—at specific positions on the pyridine ring, making it an ideal substrate for sequential metal-catalyzed cross-coupling reactions, such as Suzuki or Negishi couplings, to introduce complex carbon chains . This allows researchers to systematically construct pentasubstituted pyridine scaffolds, which are privileged structures in pharmaceutical and agrochemical development . The presence of both an amino group and halogens on the same ring system offers orthogonal reactivity, enabling further functionalization to create diverse chemical libraries for drug discovery programs. As a halogen-rich intermediate, it is particularly useful for exploring structure-activity relationships (SAR) in lead optimization . The compound is classified with the GHS07 (Harmful/Irritant) pictogram and carries hazard statements H302, H315, H319, and H335 . Proper handling in a well-ventilated area and the use of personal protective equipment are essential. This product is intended For Research Use Only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-bromo-2-fluoro-3-iodopyridin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3BrFIN2/c6-2-1-10-5(7)3(8)4(2)9/h1H,(H2,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQICJGBBFUOBLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=N1)F)I)N)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3BrFIN2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.90 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 5 Bromo 2 Fluoro 3 Iodopyridin 4 Amine and Congeners

De Novo Synthesis Approaches to Substituted Pyridine (B92270) Rings

De novo synthesis, the construction of the pyridine ring from acyclic precursors, offers a powerful approach to creating highly functionalized pyridines that may be inaccessible through the modification of a pre-existing pyridine core. illinois.educhemrxiv.org These methods provide flexibility in introducing a wide array of substituents at desired positions from the outset.

Multicomponent Annulation and Cyclization Strategies for Pyridine Formation

Multicomponent reactions (MCRs) are highly efficient processes in which three or more reactants combine in a single operation to form a product that incorporates substantial portions of all the starting materials. researchgate.net These strategies are valued for their atom economy, procedural simplicity, and ability to rapidly generate molecular complexity. researchgate.net

One of the most classic and versatile MCRs for pyridine synthesis is the Hantzsch Dihydropyridine Synthesis . This reaction typically involves the condensation of an aldehyde, two equivalents of a β-ketoester, and an ammonia (B1221849) source to form a dihydropyridine, which can then be oxidized to the corresponding pyridine. illinois.edu Modifications of this method allow for the creation of a wide variety of substitution patterns.

Transition-metal catalysis has significantly expanded the scope of pyridine synthesis through novel annulation and cyclization reactions. For instance, cobalt and nickel complexes can catalyze the [2+2+2] cycloaddition of alkynes and nitriles to assemble polysubstituted pyridine rings. researchgate.net Another modern approach involves the copper-catalyzed oxidative annulation of cyclic ketones with propargylamine, providing a cost-effective and scalable route to fused pyridine systems. nih.gov These methods offer access to pyridine scaffolds under milder conditions and with greater functional group tolerance than many classical approaches. semanticscholar.org

Table 1: Comparison of Selected De Novo Pyridine Synthesis Strategies
Synthesis StrategyReactant TypesKey FeaturesTypical Catalyst/Conditions
Hantzsch SynthesisAldehyde, β-ketoester (2 equiv.), Ammonia sourceClassical, versatile, forms dihydropyridine intermediate. illinois.eduOften thermal or acid-catalyzed, followed by oxidation.
[2+2+2] CycloadditionAlkynes, NitrilesHigh efficiency for polysubstituted pyridines.Transition metals (e.g., Co, Ni, Rh). researchgate.netsemanticscholar.org
Bohlmann-Rahtz SynthesisEnamine, AlkynoneSingle-step synthesis of highly functionalized pyridines. semanticscholar.orgAcidic conditions (e.g., acetic acid).
Kröhnke Synthesisα-pyridinium methyl ketone salt, α,β-unsaturated carbonyl, Ammonium (B1175870) acetateGood yields for 2,4,6-trisubstituted pyridines. baranlab.orgAmmonium acetate, acetic acid.

Transformations of Non-Pyridine Precursors to Construct the Pyridine Core

The pyridine nucleus can also be constructed by transforming other heterocyclic or acyclic systems. A notable strategy involves the ring-opening of one heterocycle followed by rearrangement and ring-closure to form the pyridine. For example, a novel pyran-to-pyridine conversion was developed for the synthesis of certain limonoid alkaloids. chemrxiv.org

Another powerful technique is the electrocyclization of polyunsaturated acyclic precursors, such as azatrienes. illinois.edubaranlab.org These precursors can be assembled and then induced to cyclize under thermal or photochemical conditions, followed by an oxidation step to achieve aromatization. This approach allows for the strategic placement of substituents on the acyclic chain, which then translate to specific positions on the final pyridine ring. baranlab.org The inverse-electron-demand Diels-Alder reaction of azadienes with alkenes or alkynes, followed by a retro-Diels-Alder extrusion, is another sophisticated method for building the pyridine core. baranlab.orgresearchgate.net

Regioselective Introduction of Halogen and Amino Functionalities

For a target molecule like 5-bromo-2-fluoro-3-iodopyridin-4-amine, the precise installation of four different substituents onto the pyridine ring is a formidable task. Regioselective functionalization reactions are therefore critical. The electron-deficient nature of pyridine generally makes it unreactive toward electrophilic aromatic substitution, often requiring harsh conditions. nih.govnih.gov Consequently, methods that utilize organometallic intermediates or activate the ring in specific ways are essential. rsc.orgnih.gov

Directed Ortho Metalation (DoM) and Lithiation Strategies for Halogenated Pyridines

Directed ortho metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic and heteroaromatic rings. wikipedia.org The method relies on a directing metalation group (DMG) that coordinates to an organolithium base (such as n-butyllithium or lithium diisopropylamide, LDA) and directs deprotonation to the adjacent ortho position. wikipedia.org This generates a stabilized organometallic intermediate that can be trapped with a wide range of electrophiles, including halogen sources. rsc.orgresearchgate.net

Powerful DMGs for pyridine systems include amides, carbamates, and even halogens themselves. wikipedia.orgacs.org For instance, a chloro or fluoro substituent can direct lithiation to an adjacent position, enabling the subsequent introduction of another halogen like bromine or iodine. researchgate.net This process allows for the sequential and controlled buildup of functionality on the pyridine ring. The combination of DoM with metal-halogen exchange provides a versatile toolkit for preparing polysubstituted pyridines. researchgate.net

Regioselective Amination of Halogenated Pyridines and Pyridinamines

The introduction of an amino group onto a pyridine ring, especially one already bearing multiple halogens, is typically achieved through nucleophilic aromatic substitution (SNAr). Halogens at the 2- and 4-positions of the pyridine ring are particularly susceptible to displacement by nucleophiles due to the electron-withdrawing nature of the ring nitrogen.

Recent advancements have led to environmentally benign methods for the selective amination of polyhalogenated pyridines. nih.gov For example, a base-promoted method using sodium tert-butoxide in water can selectively aminate various polyhalogenated pyridines at the 2-position. nih.govacs.org This approach avoids the use of expensive palladium catalysts often required for such transformations. acs.org The choice of amine source and reaction conditions can be tuned to achieve high selectivity, which is crucial when multiple reactive halogen sites are present on the pyridine core. nih.gov

Halogen Dance Reactions for Isomerization and Halogen Migration

The "halogen dance" (HD) is a fascinating and synthetically useful rearrangement reaction in which a halogen atom migrates from one position to another on an aromatic or heteroaromatic ring under the influence of a strong base. wikipedia.orgeurekaselect.com This reaction is driven by thermodynamics, proceeding toward the most stable organometallic intermediate. wikipedia.org The process typically begins with deprotonation by a strong base like LDA, often at a position ortho to a directing group or another halogen. wikipedia.org This initial lithiated species can then induce a series of intermolecular halogen-metal exchange steps, causing the halogen to effectively "dance" around the ring to a new, more stable position. acs.orgwhiterose.ac.uk

This reaction is particularly powerful for creating substitution patterns that are difficult to access directly. For example, a halogen can be introduced at one position and then "danced" to an adjacent, less accessible position. acs.org The newly formed organolithium species at the original halogen site can then be trapped with an electrophile, allowing for the functionalization of two positions in a single sequence. wikipedia.orgacs.org The combination of DoM with the halogen dance provides a sophisticated strategy for synthesizing highly functionalized and contiguously substituted pyridines. acs.orgacs.org

Table 2: Key Regioselective Functionalization Techniques for Pyridines
TechniqueMechanism/PrincipleTypical ReagentsSynthetic Utility
Directed Ortho Metalation (DoM)DMG coordinates a strong base, directing deprotonation to the ortho position. wikipedia.orgLDA, n-BuLi; Electrophiles (e.g., I2, Br2).Regiospecific introduction of substituents adjacent to a directing group. rsc.org
Nucleophilic Aromatic Substitution (SNAr)Nucleophilic attack on an electron-deficient ring, displacing a leaving group (halogen).Ammonia, amines; Strong base (e.g., NaOtBu). nih.govIntroduction of amino groups, especially at C2 and C4 positions. acs.org
Halogen Dance (HD)Base-induced migration of a halogen to a more thermodynamically stable position. wikipedia.orgStrong bases (e.g., LDA, KNH2). wikipedia.orgIsomerization to access otherwise unobtainable substitution patterns. acs.orgeurekaselect.com

Catalytic Assembly of this compound and Analogues

The construction of highly substituted pyridines such as this compound necessitates a sophisticated and versatile synthetic toolkit. Modern catalytic methods, particularly those employing transition metals, have revolutionized the synthesis of such complex heterocyclic systems. These approaches offer unparalleled efficiency and selectivity in the formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, which are crucial for the elaboration of the pyridine core.

Palladium-catalyzed cross-coupling reactions stand as a pillar of modern organic synthesis, providing robust and versatile methods for the formation of C-C and C-N bonds. The application of these reactions to the synthesis of polyhalogenated pyridines requires careful consideration of the relative reactivity of the different carbon-halogen bonds.

The Suzuki-Miyaura coupling , which pairs an organoboron reagent with an organic halide, is a powerful tool for C-C bond formation. In the context of a polyhalogenated pyridine, the reactivity of the C-X bonds generally follows the order C-I > C-Br > C-Cl. This inherent difference in reactivity can be exploited for the selective functionalization of a di- or trihalogenated pyridine precursor. For instance, a bromo-iodo-pyridinyl substrate could selectively undergo coupling at the more reactive C-I bond, leaving the C-Br bond intact for subsequent transformations.

The Stille coupling , utilizing organotin reagents, offers a complementary approach to the Suzuki-Miyaura reaction. A key advantage of the Stille reaction is its tolerance to a wide range of functional groups. Similar to the Suzuki coupling, the relative reactivity of the carbon-halogen bonds can be harnessed for selective functionalization.

The Buchwald-Hartwig amination is the premier method for the catalytic formation of C-N bonds. This reaction is instrumental in introducing the crucial 4-amino group onto the pyridine ring. The choice of palladium catalyst, ligand, and reaction conditions is critical for achieving high yields and avoiding side reactions, especially when dealing with electron-deficient and sterically hindered polyhalogenated pyridines. A potential synthetic route could involve the late-stage amination of a suitable polyhalogenated pyridine precursor.

Table 1: Illustrative Palladium-Catalyzed Cross-Coupling Reactions for Pyridine Functionalization

Reaction TypeSubstrate ExampleCoupling PartnerCatalyst/LigandProduct Example
Suzuki-Miyaura2,5-DibromopyridinePhenylboronic acidPd(PPh₃)₄5-Bromo-2-phenylpyridine
Stille3-Bromo-5-iodopyridineTributyl(vinyl)stannanePd(PPh₃)₄3-Bromo-5-vinylpyridine
Buchwald-Hartwig2-Chloro-4-iodopyridineMorpholinePd₂(dba)₃ / XPhos4-Morpholino-2-chloropyridine

This table provides generalized examples to illustrate the application of these reactions and does not represent a direct synthesis of the target compound.

Copper-catalyzed reactions have emerged as a cost-effective and powerful alternative to palladium-based methodologies, particularly for C-N and C-halogen bond-forming reactions. The Ullmann condensation , a classical copper-catalyzed C-N bond-forming reaction, has been significantly improved through the development of new ligands and reaction conditions, making it a viable option for the amination of aryl halides. Copper-catalyzed methods are also effective for the introduction of halogens, such as iodination and bromination, onto aromatic rings. organic-chemistry.org

Other transition metals, such as nickel and rhodium, also offer unique reactivity profiles for the functionalization of halogenated pyridines. Nickel catalysts, for example, are known to be effective in the cross-coupling of less reactive aryl chlorides.

While transition metal catalysis dominates the field, there is a growing interest in the development of metal-free and organocatalytic methods for the synthesis of halogenated pyridines. These approaches offer the advantages of lower cost, reduced toxicity, and often complementary reactivity.

For instance, electrophilic halogenation of activated pyridine derivatives can be achieved using N-halosuccinimides (NCS, NBS, NIS) in the presence of an acid or an organocatalyst. nih.gov The regioselectivity of these reactions is governed by the electronic properties of the substituents already present on the pyridine ring. Furthermore, nucleophilic aromatic substitution (SNAr) reactions on highly electron-deficient pyridines can be a viable metal-free strategy for introducing amine or other nucleophiles. The presence of multiple electron-withdrawing halogen atoms on the pyridine ring can activate it towards SNAr.

Chemo- and Regioselectivity Control in Polyhalogenated Pyridine Synthesis

The synthesis of a molecule as complex as this compound hinges on the ability to control the chemo- and regioselectivity at each synthetic step. The interplay of electronic and steric effects, as well as the rational design of catalysts and ligands, are the key pillars for achieving this control.

The inherent electronic properties of the pyridine ring, with its electron-deficient nature, and the electronic effects of the substituents play a crucial role in directing incoming electrophiles or nucleophiles. The nitrogen atom in the pyridine ring is electron-withdrawing, deactivating the ring towards electrophilic substitution, which preferentially occurs at the 3- and 5-positions. Conversely, the ring is activated towards nucleophilic attack, particularly at the 2-, 4-, and 6-positions.

Steric hindrance also plays a significant role in determining the site of reaction. Bulky substituents can block access to adjacent positions, forcing reactions to occur at less sterically encumbered sites.

Table 2: Influence of Substituents on the Regioselectivity of Electrophilic Aromatic Substitution on a Pyridine Ring

SubstituentElectronic EffectDirecting Effect
-F (at C2)-I, +M (weak)Deactivating, o,p-directing
-NH₂ (at C4)+M, -IActivating, o,p-directing
-Br (at C5)-I, +M (weak)Deactivating, o,p-directing
-I (at C3)-I, +M (weak)Deactivating, o,p-directing

Note: The directing effects are considered relative to the position of the substituent.

In transition metal-catalyzed reactions, the design of the ligand coordinated to the metal center is a powerful tool for controlling regioselectivity. The steric and electronic properties of the ligand can influence the geometry of the catalytic complex and the relative rates of competing reaction pathways.

For example, in the palladium-catalyzed cross-coupling of a dihalogenated pyridine, the use of a bulky ligand can favor oxidative addition at the less sterically hindered C-X bond. nih.govacs.orgsemanticscholar.org Conversely, a more electron-rich ligand might favor reaction at a more electron-deficient carbon center. By carefully tuning the ligand, it is often possible to override the inherent reactivity of the substrate and achieve the desired site-selective functionalization.

Catalyst design also extends to the choice of the metal itself. Different transition metals exhibit distinct reactivity patterns, and the selection of the appropriate metal catalyst can be crucial for achieving a specific transformation with high selectivity. For instance, while palladium is often the catalyst of choice for Suzuki and Buchwald-Hartwig reactions, copper or nickel catalysts may offer superior performance or different selectivity for certain substrates.

Reactivity and Mechanistic Elucidation of 5 Bromo 2 Fluoro 3 Iodopyridin 4 Amine

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a key reaction for functionalizing electron-deficient aromatic rings like pyridine (B92270). wikipedia.org The mechanism typically involves a two-step addition-elimination process, where the rate-determining step is the initial attack of the nucleophile to form a negatively charged intermediate known as a Meisenheimer complex. youtube.com The stability of this intermediate, and thus the reaction rate, is significantly influenced by the substituents present on the ring.

In SNAr reactions, the nature of the halogen leaving group plays a crucial role in determining reactivity. Contrary to the trend observed in aliphatic SN2 reactions (I > Br > Cl > F), the leaving group ability in SNAr is often inverted: F > Cl ≈ Br > I. wikipedia.orgnih.gov This phenomenon, known as the "element effect," arises because the first step, nucleophilic attack, is typically rate-determining. nih.govnih.gov

The high electronegativity of fluorine strongly polarizes the carbon-fluorine bond, rendering the attached carbon atom highly electrophilic and susceptible to nucleophilic attack. sci-hub.se This electrostatic attraction facilitates the formation of the Meisenheimer complex, lowering the activation energy of the rate-determining step. nih.gov While iodine is a better leaving group in the second, faster elimination step, its lower electronegativity makes the initial attack less favorable. sci-hub.se The reactivity order can, however, be influenced by the nucleophile and solvent used. nih.govsci-hub.se For instance, studies on 6-halopurine nucleosides have shown displacement reactivity orders of F > Br > Cl > I with butylamine, and F > Cl ≈ Br > I with methanol/DBU. researchgate.net

Table 1: Comparison of Halogen Leaving Group Ability in SNAr vs. SN2 Reactions
Reaction TypeTypical Reactivity OrderPrimary Influencing Factor in Rate-Determining Step
SNArF > Cl ≈ Br > IElectronegativity (stabilizing the transition state of nucleophilic attack)
SN2I > Br > Cl > FC-X Bond Strength / Leaving Group Stability

The 4-amino group is a potent electron-donating group (EDG) through resonance. Its lone pair of electrons can delocalize into the pyridine ring, increasing the electron density, particularly at the ortho (C3, C5) and para (C2, C6) positions relative to the amino group. This increase in electron density deactivates the ring towards attack by nucleophiles. SNAr reactions are favored on aromatic rings that are electron-deficient, typically achieved by the presence of strong electron-withdrawing groups (EWGs) such as nitro or cyano groups positioned ortho or para to the leaving group. wikipedia.org

Chemoselectivity in the SNAr of polyhalogenated pyridines is dictated by a balance of electronic effects. The most reactive site is typically the carbon atom that is most electrophilic. This is determined by the combined influence of the ring nitrogen and the various substituents.

In the case of 5-Bromo-2-fluoro-3-iodopyridin-4-amine:

Ring Nitrogen Activation: The pyridine nitrogen atom withdraws electron density via induction and resonance, activating the C2 (ortho) and C4 positions for nucleophilic attack. stackexchange.comuci.edu

Halogen Activation: The fluorine at the C2 position is the most electronegative substituent, making this position the most likely site for nucleophilic attack due to the "element effect" discussed previously. wikipedia.orgresearchgate.net

Amino Group Deactivation: The 4-amino group donates electron density, primarily deactivating the C3 and C5 positions.

Considering these factors, the C2 position is the most activated site for SNAr. It is ortho to the ring nitrogen and bears the highly activating fluorine substituent. The C5-bromo and C3-iodo positions are less likely to react. The C5 position is meta to the activating nitrogen and ortho to the deactivating amino group. The C3 position is ortho to the deactivating amino group. Therefore, SNAr reactions on this substrate are expected to proceed with high regioselectivity, favoring the displacement of the fluoride (B91410) at the C2 position. Studies on the similar compound 5-bromo-2-chloro-4-fluoro-3-iodopyridine have also demonstrated regioselective SNAr reactions. researchgate.net

Table 2: Electronic Influence of Substituents on Potential SNAr Sites
PositionSubstituentInfluence of Ring NitrogenInfluence of 4-Amino GroupInfluence of Halogen ElectronegativityPredicted Reactivity
C2-FActivating (ortho)Deactivating (para)Highly ActivatingHighest
C3-ILess Activating (meta)Deactivating (ortho)Less ActivatingLow
C5-BrLess Activating (meta)Deactivating (ortho)Moderately ActivatingLow

C-H Activation and Functionalization Strategies

Direct C-H activation is a powerful tool for molecular functionalization, offering a more atom-economical approach than traditional cross-coupling reactions. However, the inherent properties of the pyridine ring present unique challenges.

Palladium-catalyzed C-H activation has emerged as a robust method for functionalizing aromatic systems. acs.orgrsc.org In pyridine derivatives, these reactions often require a directing group to control regioselectivity due to the multiple C-H bonds and the electron-deficient nature of the ring. rsc.orgnih.gov The ring nitrogen itself or a substituent can coordinate to the palladium catalyst, directing the activation to a specific C-H bond, most commonly at the C2 (ortho) position. rsc.orgnih.gov Pyridine N-oxides are frequently used substrates as the N-oxide group effectively directs ortho-C-H activation. acs.orgnih.govresearchgate.net

For this compound, the only available site for C-H activation is the C6 position. The ring nitrogen is a potential endogenous directing group for C6 functionalization. The 4-amino group could also potentially direct C-H activation to the C5 position, but this position is already substituted with bromine. The electron-deficient character of the heavily halogenated pyridine ring could pose a challenge for oxidative addition of the C-H bond to the palladium center, potentially requiring specific catalyst systems or harsher conditions. beilstein-journals.org

Pyridine systems are notoriously unreactive towards electrophilic aromatic substitution (SEAr). uoanbar.edu.iq This low reactivity stems from two primary factors:

Electron-Deficient Ring: The electronegative nitrogen atom withdraws electron density from the ring, deactivating it towards attack by electrophiles. beilstein-journals.orguoanbar.edu.iq

Nitrogen Basicity: Under the acidic conditions often required for SEAr (e.g., nitration, halogenation), the lone pair on the pyridine nitrogen is protonated or coordinates to a Lewis acid. beilstein-journals.orguoanbar.edu.iq This forms a pyridinium (B92312) species, which is even more strongly deactivated.

When electrophilic substitution does occur, it requires vigorous conditions and proceeds preferentially at the C3 position, as this avoids placing a positive charge on the nitrogen atom in the resonance structures of the reaction intermediate. uoanbar.edu.iq In this compound, the C6-H is the sole target for such a reaction. The ring is heavily deactivated by the halogens and the ring nitrogen, although this is partially offset by the activating 4-amino group. Nevertheless, electrophilic functionalization at C6 would be extremely difficult to achieve and would likely require harsh, forcing conditions with poor selectivity.

Organometallic Intermediates and their Reactivity

The presence of multiple halogen atoms on the pyridine ring of this compound allows for selective metal-halogen exchange reactions, providing a powerful method for generating organometallic intermediates. These intermediates, which are equivalents of pyridinyl anions, serve as potent nucleophiles for the formation of new carbon-carbon and carbon-heteroatom bonds.

The formation of Grignard reagents from halogenated pyridines is a cornerstone of their functionalization. In a molecule like this compound, which contains bromine, fluorine, and iodine substituents, the regioselectivity of magnesiation is governed by the kinetics of the metal-halogen exchange. The established reactivity trend for this exchange is I > Br > Cl > F, meaning the carbon-iodine bond is the most susceptible to cleavage and reaction with magnesium reagents. wikipedia.org

Research on related dihalopyridines, such as 5-bromo-2-iodopyridine, has demonstrated that selective iodine-magnesium exchange can be efficiently achieved using common Grignard reagents like isopropylmagnesium chloride (iPrMgCl). This process avoids the use of cryogenic temperatures often required for organolithium reagents and exhibits high functional group tolerance. The reaction proceeds via an I/Mg exchange to form the corresponding pyridylmagnesium chloride intermediate. znaturforsch.com

For the target compound, this compound, treatment with a reagent such as iPrMgCl or iPrMgCl·LiCl is anticipated to result in a highly selective I/Mg exchange at the C-3 position, leaving the bromo, fluoro, and amine functionalities intact. The use of mixed Mg/Li reagents like TMPMgCl·LiCl (TMP = 2,2,6,6-tetramethylpiperidyl) can also be employed to achieve high kinetic activity and selectivity in metalation reactions. znaturforsch.com The choice of reagent can be critical for achieving the desired regioselectivity, especially in polyhalogenated systems where competing exchange reactions are possible. researchgate.net

ReagentTypical Application/SelectivityReference
iPrMgClSelective I/Mg exchange in iodo-bromopyridines. znaturforsch.com
iPrMgCl·LiClEnhanced reactivity for halogen-metal exchange. znaturforsch.com
sBu2Mg·2LiORBimetallic reagent for regioselective Br/Mg exchange. researchgate.net
TMPMgCl·LiClKinetically active base for directed deprotonation or exchange. znaturforsch.com

Once the pyridinylmagnesium intermediate, 5-bromo-2-fluoro-4-aminopyridin-3-ylmagnesium halide, is generated, it can be "trapped" by reacting it with a wide variety of electrophiles. This two-step, one-pot sequence allows for the introduction of diverse functional groups at the C-3 position. The reactivity of these pyridyl Grignard reagents is robust, enabling reactions with electrophiles ranging from simple aldehydes and ketones to more complex substrates in cross-coupling reactions. researchgate.netnih.gov

Studies on analogous systems have shown that pyridylmagnesium reagents react efficiently with electrophiles such as:

Aldehydes and Ketones: To form secondary and tertiary alcohols, respectively.

Weinreb Amides: To produce ketones.

Allyl Bromides: To install an allyl group.

Aryl Halides: In transition-metal-catalyzed cross-coupling reactions (e.g., Kumada coupling) to form biaryl structures. researchgate.netnih.gov

The reaction of the Grignard reagent derived from this compound with these electrophiles would provide a direct route to a variety of 3-substituted pyridine derivatives, which are valuable intermediates in medicinal chemistry.

Electrophile ClassExampleExpected Product TypeReference
AldehydeBenzaldehyde3-(Hydroxy(phenyl)methyl)pyridine researchgate.net
KetoneAcetone3-(2-Hydroxypropan-2-yl)pyridine researchgate.net
Weinreb AmideN-methoxy-N-methylacetamide3-Acetylpyridine researchgate.net
Aryl Halide4-Chlorotoluene3-(p-Tolyl)pyridine (via Kumada coupling) researchgate.netnih.gov
Allyl HalideAllyl Bromide3-(Allyl)pyridine researchgate.net

Advanced Mechanistic Investigations

Probing the mechanisms of reactions involving complex pyridines requires a combination of kinetic studies, isotopic labeling, and computational analysis. These investigations provide a deeper understanding of reaction pathways, transition states, and the factors that control selectivity.

The primary rate determinant is the identity of the halogen, with the rate of exchange following the order I > Br > Cl. wikipedia.org This kinetic preference is the basis for the high regioselectivity of the magnesiation at the C-3 iodine position. The rate is also influenced by the stability of the resulting organometallic intermediate.

In transition-metal-catalyzed reactions, such as C-H functionalization, kinetic isotope effect (KIE) studies have shown that the C-H bond activation step can be rate-limiting. beilstein-journals.org For Grignard reactions, factors such as solvent polarity and the presence of additives can significantly influence reaction rates and even alter the reaction mechanism (e.g., from nucleophilic addition to single-electron transfer). reddit.comresearchgate.net

Isotope labeling is a powerful tool for elucidating reaction mechanisms. x-chemrx.com In pyridine chemistry, a notable example is the use of ¹⁵N labeling to trace the fate of the ring nitrogen atom during complex transformations. chemrxiv.orgkcl.ac.ukresearchgate.net An innovative strategy for achieving nitrogen isotope exchange in pyridines involves a dearomatization-rearomatization sequence via a Zincke imine intermediate. nih.govresearchgate.net

The process involves:

Activation: The pyridine nitrogen is activated with an electrophile like triflic anhydride (B1165640) (Tf₂O).

Ring-Opening: A secondary amine (e.g., dibenzylamine) attacks the activated ring, causing it to open and form a linear Zincke imine intermediate.

Ring-Closing: The Zincke imine is then treated with an isotopically labeled ammonia (B1221849) source, such as ¹⁵NH₄Cl. This displaces the secondary amine and closes the ring, incorporating the ¹⁵N atom into the pyridine skeleton with high efficiency. nih.gov

This method is applicable to a wide range of substituted pyridines and can be used for late-stage isotopic labeling of complex molecules. Furthermore, the Zincke imine intermediate can be deuterated at its electron-rich C-3 and C-5 positions before ring closure, providing access to multiply labeled isotopologues that are valuable in metabolic studies. nih.gov

The functionalization of the pyridine core often requires non-classical approaches to overcome the inherent electronic properties of the ring. Several complex transformations with well-postulated mechanisms have been developed.

Zincke Imine-Mediated Halogenation: A significant challenge in pyridine chemistry is the selective functionalization of the C-3 position. A mechanism analogous to the one used for isotope labeling provides a solution for 3-selective halogenation. chemrxiv.orgnsf.govnih.govchemrxiv.org

The pyridine is activated and ring-opened to form the Zincke imine.

This acyclic, electron-rich diene system then undergoes a highly regioselective electrophilic halogenation at the C-3 position with reagents like N-halosuccinimides (NCS, NBS, NIS).

Subsequent ring-closure with an ammonium (B1175870) source regenerates the aromatic pyridine ring, now bearing a halogen at the C-3 position.

Computational studies have revealed that the selectivity-determining step of this mechanism can change depending on the halogenating agent. For chlorination and bromination, the initial irreversible C–Hal bond formation is rate-determining, whereas for the less electrophilic iodination, C–I bond formation is reversible, and the subsequent deprotonation step dictates the regioselectivity. nsf.govnih.gov

Transition-Metal-Catalyzed C-H Functionalization: Direct C-H functionalization offers an atom-economical way to modify the pyridine scaffold. A postulated mechanism for the ortho-alkylation of pyridines catalyzed by rare-earth metals involves several steps: beilstein-journals.org

Coordination: The pyridine nitrogen coordinates to the cationic metal center.

C-H Activation: An ortho C-H bond is activated (deprotonated), forming a metal-pyridyl species.

Migratory Insertion: An alkene substrate undergoes migratory insertion into the metal-carbon bond.

Protonolysis: The resulting intermediate is protonated to release the alkylated pyridine product and regenerate the active catalyst.

These advanced mechanistic models are essential for overcoming the inherent reactivity challenges of the pyridine nucleus and for developing novel and selective synthetic methodologies.

Derivatization and Transformative Reactions of 5 Bromo 2 Fluoro 3 Iodopyridin 4 Amine

Selective Functionalization of the Amino Group

The primary amino group at the C4 position serves as a key reactive site for introducing a variety of functional moieties and for the construction of new heterocyclic rings.

The nucleophilic nature of the 4-amino group allows for straightforward acylation, alkylation, and arylation reactions. Acylation is readily achieved by treating the parent compound with acylating agents such as acid chlorides or anhydrides in the presence of a non-nucleophilic base to yield the corresponding amides. Alkylation can be performed using various alkyl halides, leading to secondary or tertiary amines, depending on the reaction conditions. Furthermore, the amino group can participate in transition-metal-catalyzed arylation reactions, such as the Buchwald-Hartwig amination, to form N-aryl derivatives. Careful optimization of catalysts and reaction conditions is crucial to prevent undesired side reactions involving the halogen substituents.

The 4-amino group is a pivotal precursor for the synthesis of fused nitrogen-containing heterocycles. Through condensation reactions with 1,3-dicarbonyl compounds or their synthetic equivalents, it is possible to construct fused pyrimidine (B1678525) rings. Similarly, reactions with α-haloketones can lead to the formation of fused imidazole or similar five-membered heterocyclic systems. These cyclization strategies are fundamental in medicinal chemistry for the generation of novel scaffolds with potential biological activity.

Differential Reactivity of Halogen Substituents for Sequential Functionalization

The presence of iodo, bromo, and fluoro substituents at positions 3, 5, and 2, respectively, provides a remarkable opportunity for sequential and site-selective modifications of the pyridine (B92270) ring. The distinct reactivity of each carbon-halogen bond is the cornerstone of these selective transformations.

The significant differences in the reactivity of the C-I, C-Br, and C-F bonds towards transition-metal catalysis, particularly palladium-catalyzed cross-coupling reactions, enable a programmed, stepwise functionalization of the pyridine core. nih.govacs.org

The carbon-iodine bond at the C3 position is the most labile and readily undergoes oxidative addition to palladium(0) complexes. This high reactivity allows for selective Suzuki, Sonogashira, Stille, or Heck couplings at this position under mild conditions, leaving the bromo and fluoro groups untouched. Following the modification at C3, the less reactive carbon-bromine bond at the C5 position can be targeted for a second cross-coupling reaction, typically under more forcing conditions such as higher temperatures or the use of more electron-rich ligands. The carbon-fluorine bond at the C2 position is the most robust and generally unreactive under these conditions, often requiring harsh nucleophilic aromatic substitution (SNAr) conditions for its functionalization. This hierarchical reactivity allows for the controlled and sequential introduction of up to three different substituents onto the pyridine ring.

Table 1: Relative Reactivity of Halogen Substituents in Palladium-Catalyzed Cross-Coupling Reactions

PositionHalogenRelative ReactivityTypical Coupling Partners
C3IodineHighBoronic acids, alkynes, organostannanes
C5BromineMediumBoronic acids, amines
C2FluorineLowNot typically reactive in cross-coupling

Construction of Complex Polycyclic and Fused Heterocyclic Systems

The ability to perform sequential and site-selective functionalization on 5-bromo-2-fluoro-3-iodopyridin-4-amine provides a powerful strategy for the synthesis of complex polycyclic and fused heterocyclic systems. By introducing appropriate functional groups through the cross-coupling reactions described above, subsequent intramolecular cyclization reactions can be orchestrated.

For instance, a Sonogashira coupling at the C3 position to install an alkyne bearing a pendant nucleophile can be followed by an intramolecular cyclization involving the 4-amino group to construct a new fused ring. Similarly, a Suzuki coupling to introduce an ortho-functionalized aryl group at C3 can set the stage for an intramolecular cyclization to form a tricyclic system. The subsequent functionalization at the C5 position can then be used to build even more complex, three-dimensional structures. This modular approach is highly valuable for the synthesis of novel compounds for applications in materials science and drug discovery.

Annulation Reactions Utilizing Multiple Reactive Sites

Annulation reactions, which involve the formation of a new ring onto an existing molecule, are critical in the synthesis of complex heterocyclic systems. For a substrate such as this compound, the presence of multiple reactive sites—the amino group and the three distinct halogen atoms—theoretically allows for a variety of annulation strategies. The amino group can act as a nucleophile, while the halogen atoms can participate in reactions like cross-coupling, nucleophilic aromatic substitution, or metal-halogen exchange, which could initiate cyclization.

Despite this potential, a diligent search of scholarly articles and patent literature did not yield specific examples or detailed research findings of annulation reactions being performed on this compound. Consequently, data regarding reaction conditions, catalysts, yields, and the regioselectivity of such transformations are not available.

Advanced Spectroscopic and Analytical Characterization of 5 Bromo 2 Fluoro 3 Iodopyridin 4 Amine and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the molecular structure of organic compounds in solution. For a molecule like 5-Bromo-2-fluoro-3-iodopyridin-4-amine, a combination of one-dimensional (¹H, ¹³C, ¹⁹F) and multi-dimensional NMR experiments is essential for complete structural assignment.

While 1D NMR provides initial information, 2D NMR techniques are crucial for assembling the complete structural puzzle of a multi-substituted aromatic system. Techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) would be employed to establish connectivity.

COSY (¹H-¹H Correlation Spectroscopy): This experiment would be used to identify scalar-coupled protons. In this specific molecule, its primary use would be to confirm the absence of coupling for the single aromatic proton (H-6), verifying its isolation.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and proton atoms. It would be used to definitively assign the chemical shift of C-6 by correlating it with the H-6 proton.

HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most critical 2D NMR experiment for this compound. It reveals long-range (2-3 bond) correlations between protons and carbons. Correlations from the H-6 proton to adjacent carbons (C-5 and C-4) and from the amine protons to C-4 and C-5 would be key to confirming the substitution pattern on the pyridine (B92270) ring.

The electronic environment of each nucleus, dictated by the electron-withdrawing and donating properties of the substituents (F, Br, I, NH₂), results in a unique set of chemical shifts (δ) and coupling constants (J).

The ¹H NMR spectrum is expected to be relatively simple, showing a singlet for the lone aromatic proton (H-6) and a broad signal for the two amine (-NH₂) protons. The ¹³C NMR spectrum will display five distinct signals for the carbon atoms of the pyridine ring. The fluorine atom will introduce characteristic C-F coupling constants.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound Predicted values are based on established substituent effects on pyridine rings. Actual experimental values may vary.

Atom Predicted Chemical Shift (δ, ppm) Multiplicity Predicted Coupling Constants (J, Hz)
H-6 7.8 - 8.2 s -
-NH 5.0 - 6.5 br s -
C-2 155 - 160 d ¹JCF ≈ 230-250
C-3 85 - 90 d ²JCF ≈ 20-30
C-4 145 - 150 s -
C-5 110 - 115 s -

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Validation and Fragmentation Pattern Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the elemental composition of a molecule by measuring its mass with very high accuracy. For this compound (Molecular Formula: C₅H₃BrFIN₂), HRMS provides definitive confirmation of its identity. The calculated monoisotopic mass is 316.8569 u.

A key feature in the mass spectrum of this compound is the isotopic pattern resulting from the presence of bromine, which has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. This results in two prominent molecular ion peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity.

Analysis of the fragmentation patterns under techniques like electron ionization (EI) or collision-induced dissociation (CID) provides further structural information. Fragmentation of halogenated aromatic compounds often involves the loss of halogen atoms or hydrogen halides. researchgate.netmiamioh.edu

Table 2: Predicted HRMS Fragments for this compound

Proposed Fragment Ion Chemical Formula Calculated m/z
[M]⁺ [C₅H₃⁷⁹BrFIN₂]⁺ 316.8569
[M+2]⁺ [C₅H₃⁸¹BrFIN₂]⁺ 318.8548
[M-I]⁺ [C₅H₃⁷⁹BrFN₂]⁺ 189.9494
[M-Br]⁺ [C₅H₃FIN₂]⁺ 237.9485
[M-HBr]⁺ [C₅H₂FIN₂]⁺ 236.9406

Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting and Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The resulting spectra serve as a "molecular fingerprint" and allow for the identification of key functional groups.

For this compound, the IR and Raman spectra would be expected to show characteristic bands corresponding to the N-H bonds of the primary amine, the aromatic C-H bond, C=C and C=N ring stretching vibrations, and the carbon-halogen (C-F, C-Br, C-I) bonds.

Table 3: Characteristic Vibrational Frequencies for this compound

Vibrational Mode Functional Group Expected Wavenumber (cm⁻¹)
N-H Symmetric & Asymmetric Stretching Primary Amine (-NH₂) 3300 - 3500
Aromatic C-H Stretching Pyridine Ring 3000 - 3100
C=C and C=N Ring Stretching Pyridine Ring 1400 - 1600
N-H Bending (Scissoring) Primary Amine (-NH₂) 1580 - 1650
C-F Stretching Aryl-Fluoride 1200 - 1270
C-Br Stretching Aryl-Bromide 500 - 600

X-ray Crystallography for Precise Solid-State Molecular Structure Determination

Single-crystal X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique would provide unambiguous proof of the substitution pattern on the pyridine ring and reveal detailed structural parameters.

If a suitable single crystal of this compound can be grown, the analysis would yield precise data on bond lengths, bond angles, and torsion angles. mdpi.com Furthermore, it would elucidate the supramolecular structure, revealing intermolecular interactions such as hydrogen bonding involving the amine group and potential halogen bonding, which dictate the crystal packing. nih.govresearchgate.net

Table 4: Structural Parameters Obtainable from X-ray Crystallography

Parameter Information Provided
Crystal System & Space Group Symmetry of the crystal lattice
Unit Cell Dimensions Size and shape of the repeating unit
Bond Lengths (e.g., C-C, C-N, C-F, C-Br, C-I) Precise distances between bonded atoms
Bond Angles (e.g., C-N-C, F-C-C) Angles between adjacent bonds
Torsion Angles Conformation of the molecule

Advanced Chromatographic Techniques (HPLC, GC) for Purity Assessment and Mixture Analysis

Chromatographic techniques are essential for determining the purity of a chemical compound and for analyzing complex mixtures. youtube.comresolvemass.ca High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most common methods used for this purpose.

High-Performance Liquid Chromatography (HPLC): Due to the compound's polarity and likely solid nature, reversed-phase HPLC (RP-HPLC) would be the method of choice for purity analysis. alwsci.com A C18 column with a mobile phase consisting of a mixture of water and an organic solvent (like acetonitrile (B52724) or methanol), often with a modifier like formic acid or trifluoroacetic acid, would be used for separation. A UV detector would be suitable for detection, given the aromatic nature of the pyridine ring. The primary output is a chromatogram where the area of the main peak relative to the total area of all peaks provides a quantitative measure of purity.

Gas Chromatography (GC): GC is suitable for volatile and thermally stable compounds. omicsonline.org The viability of GC for analyzing this compound would depend on its volatility and thermal stability. If stable, a high-temperature capillary column (e.g., polysiloxane-based) would be used. The high molecular weight and polarity might necessitate derivatization to improve volatility.

Table 5: Typical Chromatographic Conditions for Analysis

Technique Parameter Typical Setting
HPLC Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile/Water gradient
Detector UV-Vis Diode Array (DAD) at ~254 nm
Flow Rate 1.0 mL/min
GC Column DB-5 or equivalent, 30 m x 0.25 mm
Carrier Gas Helium or Hydrogen
Inlet Temperature 250 - 280 °C

Theoretical and Computational Chemistry Studies on 5 Bromo 2 Fluoro 3 Iodopyridin 4 Amine

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

DFT is a powerful quantum mechanical modeling method used to investigate the electronic structure of molecules. For 5-Bromo-2-fluoro-3-iodopyridin-4-amine, such calculations would provide invaluable insights into its stability, reactivity, and the influence of its multiple halogen substituents.

Predicting Regioselectivity and Energetic Barriers for Transformations

Computational studies on related substituted pyridines often employ DFT to predict the most likely sites for chemical reactions (regioselectivity) and to calculate the energy required for these reactions to occur (energetic barriers). This is crucial for understanding how the interplay of the bromo, fluoro, and iodo substituents, along with the amine group, directs chemical transformations. However, no studies have published these predictions for this compound.

Analysis of Frontier Molecular Orbitals (FMOs) and Electrostatic Potentials

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's reactivity. Analysis of these frontier orbitals, along with mapping the electrostatic potential on the molecule's surface, would reveal the electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This information is fundamental to predicting how this compound would interact with other reagents. At present, FMO and electrostatic potential data for this specific compound are not available in the literature.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Solvent Effects

MD simulations are used to study the physical movements of atoms and molecules over time. These simulations would be essential to understand the conformational flexibility of the pyridinamine ring and its substituents. Furthermore, MD studies could elucidate how different solvents might influence the molecule's shape and stability, which has significant implications for its behavior in various chemical environments. No such conformational or solvent effect studies have been published for this compound.

Computational Studies of Reaction Mechanisms and Transition States

Understanding the step-by-step process of a chemical reaction at the molecular level is a primary goal of computational chemistry. This involves identifying intermediate structures and, most importantly, the high-energy transition states that connect reactants to products. Calculating the structures and energies of these transition states is critical for determining reaction rates and validating proposed mechanisms. Currently, there are no published computational studies detailing reaction mechanisms or transition states involving this compound.

Prediction of Spectroscopic Parameters and Validation with Experimental Data

Computational methods can predict various spectroscopic properties, such as NMR chemical shifts, infrared vibrational frequencies, and UV-Vis absorption spectra. These theoretical predictions are invaluable for interpreting experimental data and confirming the structure of a synthesized compound. A comparative analysis of predicted versus experimental spectroscopic data for this compound would be a rigorous validation of its structure, but the necessary computational and experimental data have not been reported in the scientific literature.

Applications of 5 Bromo 2 Fluoro 3 Iodopyridin 4 Amine in Contemporary Chemical Research

Utilization as a Versatile Chemical Building Block for Complex Molecules

The strategic placement of bromo, iodo, and fluoro groups on the pyridine (B92270) ring of 5-Bromo-2-fluoro-3-iodopyridin-4-amine, each with distinct reactivity profiles, renders it an exceptionally versatile building block for the synthesis of complex molecules. The differential reactivity of the carbon-halogen bonds allows for selective functionalization through a variety of cross-coupling reactions.

Typically, the carbon-iodine bond is the most reactive towards palladium-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig amination, followed by the carbon-bromine bond, and lastly the carbon-fluorine bond, which is generally the least reactive under these conditions. This reactivity gradient enables chemists to introduce different substituents at specific positions in a controlled manner. For instance, a Sonogashira coupling could be performed selectively at the 3-position (iodo), followed by a Suzuki coupling at the 5-position (bromo).

While direct examples of the use of this compound are not extensively documented in publicly available literature, the utility of the closely related compound, 5-bromo-2-chloro-4-fluoro-3-iodopyridine, as a versatile intermediate for the synthesis of pentasubstituted pyridines has been demonstrated. researchgate.netscilit.com This analogous compound showcases the potential of such multi-halogenated pyridines in the construction of highly functionalized molecules. The amino group at the 4-position of this compound adds another layer of synthetic utility, serving as a nucleophile or a directing group for subsequent reactions.

Table 1: Potential Sequential Cross-Coupling Reactions on this compound

StepPositionReaction TypeReactivity of C-X BondPotential Reagent
1C3Sonogashira CouplingC-I (most reactive)Terminal alkyne
2C5Suzuki CouplingC-Br (intermediate reactivity)Arylboronic acid
3C2Nucleophilic Aromatic SubstitutionC-F (least reactive to coupling)Amine or alcohol

Scaffold for the Development of Advanced Organic Materials and Functional Molecules

The highly functionalized pyridine core of this compound serves as an excellent scaffold for the development of advanced organic materials and functional molecules. The ability to introduce a variety of substituents through the selective functionalization of its halogen atoms allows for the fine-tuning of the electronic and photophysical properties of the resulting molecules.

For example, the introduction of aromatic and heteroaromatic moieties via Suzuki coupling reactions can lead to the synthesis of conjugated systems with potential applications in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). The fluorine substituent can enhance the electron-accepting properties of the pyridine ring, which is a desirable characteristic for n-type organic semiconductor materials. Furthermore, the amino group can be functionalized to introduce additional properties, such as hydrogen bonding capabilities for self-assembly or as an attachment point for other functional units.

While specific research detailing the use of this compound in this context is limited, the general strategy of using polysubstituted pyridines as scaffolds for functional materials is well-established. The versatility of this compound makes it a promising candidate for the exploration of new organic materials with tailored properties.

Role in the Synthesis of Privileged Heterocyclic Motifs for Chemical Biology Studies

Privileged heterocyclic motifs are structural frameworks that are frequently found in biologically active compounds. The pyridine ring itself is a key component of many pharmaceuticals. The multi-functional nature of this compound makes it an ideal starting material for the synthesis of complex heterocyclic systems with potential applications in chemical biology.

Through sequential and regioselective reactions, the pyridine core can be elaborated into more complex fused heterocyclic systems. For example, the amino group and an adjacent, newly introduced substituent could undergo a cyclization reaction to form a fused pyrimidine (B1678525) or pyrazine (B50134) ring. Such fused systems are often found in kinase inhibitors and other targeted therapeutics. nih.gov The ability to introduce a variety of substituents at different positions allows for the creation of a library of related compounds for structure-activity relationship (SAR) studies, a crucial step in drug discovery.

The synthesis of 7-substituted pyrido[2',3':4,5]furo[3,2-d]pyrimidin-4-amines, which are potent inhibitors of several serine/threonine kinases, often starts from highly substituted pyridines. nih.gov Although not directly employing this compound, these synthetic strategies highlight the importance of such versatile building blocks in accessing biologically relevant chemical space.

Table 2: Potential Heterocyclic Scaffolds Derivable from this compound

Starting MaterialPotential Reaction SequenceResulting Heterocyclic MotifPotential Biological Relevance
This compound1. Functionalization at C3 and C5. 2. Cyclization involving the C4-amino group.Fused bicyclic or tricyclic heteroaromaticsKinase inhibitors, GPCR ligands

Contribution to Combinatorial Chemistry and Diversity-Oriented Synthesis (DOS)

Combinatorial chemistry and diversity-oriented synthesis (DOS) are powerful strategies for the rapid generation of large collections of structurally diverse small molecules for high-throughput screening and drug discovery. The multiple reactive sites on this compound make it an excellent scaffold for both of these approaches.

In a combinatorial approach, a library of compounds can be generated by reacting the scaffold with a variety of building blocks at each of its reactive sites. For example, a set of different terminal alkynes could be coupled at the iodo position, followed by the coupling of a set of different boronic acids at the bromo position. This would lead to a grid-like library of compounds with systematic variations at these two positions.

In a DOS approach, the goal is to create a library of compounds with diverse skeletal structures. Starting from this compound, different reaction pathways can be employed to generate a range of distinct molecular scaffolds. For example, intramolecular cyclization reactions could lead to fused ring systems, while cleavage and rearrangement reactions could result in completely different core structures.

The ability to selectively address each of the reactive sites on this compound provides a powerful tool for generating molecular diversity, which is essential for the discovery of new bioactive molecules.

Q & A

Basic Question: What are the common synthetic routes for preparing 5-Bromo-2-fluoro-3-iodopyridin-4-amine, and how do reaction conditions influence halogen selectivity?

Answer:
Synthesis of polyhalogenated pyridines like this compound typically involves sequential halogenation or nucleophilic substitution. For example:

  • Stepwise Halogenation : Start with a pyridine scaffold and introduce halogens sequentially. Fluorination via Balz-Schiemann or halogen exchange reactions (e.g., using KF/18-crown-6) can precede iodination (e.g., using N-iodosuccinimide under controlled pH) .
  • Regioselectivity Control : Bromine and iodine may compete for substitution; polar aprotic solvents (e.g., DMF) and low temperatures favor iodine incorporation due to its larger atomic radius and lower electronegativity. Fluorine, being highly electronegative, often requires activating groups (e.g., nitro or amine) for directed substitution .

Advanced Question: How can competing reactivities of bromo, fluoro, and iodo groups be managed during cross-coupling reactions (e.g., Suzuki-Miyaura)?

Answer:
The iodo group is typically prioritized in cross-coupling due to its superior leaving-group ability compared to bromo and fluoro. Key strategies include:

  • Selective Activation : Use Pd(PPh₃)₄ with mild bases (Na₂CO₃) at 60–80°C to target the iodo group while leaving bromo intact. Fluorine, being inert under these conditions, remains unaffected .
  • Protection/Deprotection : Temporarily protect bromo via silylation (e.g., TMSCl) before coupling the iodo group. Post-coupling, deprotect using tetrabutylammonium fluoride (TBAF) .

Basic Question: What analytical techniques are critical for characterizing this compound, and how are spectral contradictions resolved?

Answer:

  • NMR Spectroscopy : ¹H NMR identifies amine protons (δ 5.0–6.0 ppm, broad singlet) and aromatic protons (split due to adjacent halogens). ¹³C NMR distinguishes iodine (deshielded C-I at ~90 ppm) from bromine/fluorine .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular ion [M+H]⁺. Discrepancies between calculated and observed isotopic patterns (due to Br/I) may indicate impurities; cross-validate with elemental analysis .

Advanced Question: How do steric and electronic effects of the iodo substituent influence the compound’s stability and reactivity in nucleophilic aromatic substitution (NAS)?

Answer:

  • Steric Hindrance : The bulky iodine atom slows NAS at the 3-position but enhances leaving-group ability in displacement reactions.
  • Electronic Effects : Iodine’s polarizability stabilizes transition states in NAS, making the 3-position reactive toward strong nucleophiles (e.g., amines or thiols) under acidic conditions. Fluorine’s electron-withdrawing effect deactivates the 2-position, reducing unintended substitutions .

Basic Question: What storage conditions are recommended to prevent degradation of polyhalogenated pyridinamines?

Answer:

  • Temperature : Store at –20°C in amber vials to minimize light-induced decomposition.
  • Moisture Control : Use desiccants (silica gel) and inert atmospheres (argon) to prevent hydrolysis of iodo groups.
  • Material Compatibility : Avoid polypropylene containers; halogenated amines may leach plasticizers. Glass or PTFE-lined caps are preferred .

Advanced Question: How can computational modeling (e.g., DFT) predict regioselectivity in further functionalization of this compound?

Answer:
Density Functional Theory (DFT) calculates Fukui indices to identify electrophilic/nucleophilic sites. For this compound:

  • Electrophilic Aromatic Substitution : Iodine’s σ-hole interactions direct electrophiles to the para position (C-6).
  • Nucleophilic Attack : The amine group at C-4 activates the ortho (C-5) and para (C-3) positions for nucleophilic additions. MD simulations can validate solvent effects on reaction pathways .

Advanced Question: What strategies mitigate contradictory results in halogen displacement reactions (e.g., unexpected bromine retention during iodination)?

Answer:

  • Kinetic vs. Thermodynamic Control : Lower temperatures (0–25°C) favor kinetic products (iodine substitution), while higher temperatures (80°C) may revert to bromine retention. Monitor via TLC or in-situ IR.
  • Additive Screening : Silver salts (AgNO₃) sequester bromide ions, shifting equilibrium toward iodinated products. Adjust stoichiometry to 1.2 equivalents of iodide for complete conversion .

Basic Question: How is the purity of this compound validated for pharmacological assays?

Answer:

  • HPLC-PDA : Use a C18 column with acetonitrile/water (0.1% TFA) gradient. Retention times and UV-Vis spectra (λ ~260 nm for pyridines) confirm purity >98%.
  • Elemental Analysis : Match experimental C/H/N/Br/I percentages with theoretical values (±0.3% tolerance). Discrepancies indicate halogen loss or solvent retention .

Advanced Question: What mechanistic insights explain the compound’s reactivity in photoredox catalysis applications?

Answer:

  • Halogen Bonding : Iodine’s σ-hole forms non-covalent interactions with photocatalysts (e.g., Ir(ppy)₃), enhancing electron transfer efficiency.
  • Reductive Elimination : Under blue light (450 nm), the C-I bond undergoes homolytic cleavage, generating aryl radicals for C–C bond formation. Fluorine’s inductive effect stabilizes radical intermediates .

Basic Question: What safety protocols are critical when handling this compound due to its halogen content?

Answer:

  • Ventilation : Use fume hoods to avoid inhalation of volatile halogen byproducts.
  • PPE : Nitrile gloves, goggles, and lab coats prevent dermal exposure.
  • Waste Disposal : Halogenated waste must be neutralized (e.g., NaHCO₃ for acidic residues) before disposal in designated containers .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.